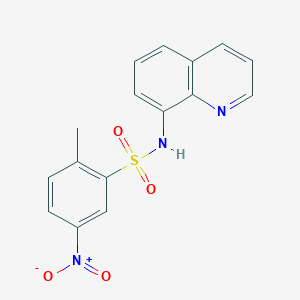

2-methyl-5-nitro-N-quinolin-8-ylbenzenesulfonamide

Description

Properties

IUPAC Name |

2-methyl-5-nitro-N-quinolin-8-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S/c1-11-7-8-13(19(20)21)10-15(11)24(22,23)18-14-6-2-4-12-5-3-9-17-16(12)14/h2-10,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMJBTAZUZNDBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-nitro-N-quinolin-8-ylbenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the nitration of 2-methylbenzenesulfonamide to introduce the nitro group. This is followed by the coupling of the nitro-substituted benzenesulfonamide with 8-aminoquinoline under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and solvents that can be recycled and reused is also common in industrial settings to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-nitro-N-quinolin-8-ylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium on carbon.

Reduction: Sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-methyl-5-amino-N-quinolin-8-ylbenzenesulfonamide .

Scientific Research Applications

Medicinal Chemistry

2-methyl-5-nitro-N-quinolin-8-ylbenzenesulfonamide has been investigated for its potential therapeutic effects, notably as an inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB) pathway. This pathway is crucial in regulating immune response and inflammation. Research has shown that derivatives of quinolin-8-ylbenzenesulfonamides can effectively suppress NFκB activation, with potencies as low as 0.6 µM in cell-based assays .

Case Study: NFκB Inhibition

A study conducted by the NIH Molecular Libraries Initiative identified several quinolin-8-ylbenzenesulfonamides that demonstrated significant inhibition of NFκB activation. The compounds were tested across various cell lines, including those representative of diffuse large B-cell lymphoma. The findings indicated that these compounds could serve as potential therapeutic agents in treating inflammatory diseases and certain cancers .

Enzyme Inhibition

The compound has also been explored for its potential as an enzyme inhibitor. It interacts with specific molecular targets, modulating their activity and leading to various biological effects. This property makes it a candidate for developing drugs aimed at diseases where enzyme regulation is critical.

Table 1: Summary of Enzyme Inhibition Studies

| Compound | Target Enzyme | IC50 (µM) | Biological Effect |

|---|---|---|---|

| 2-methyl-5-nitro-N-quinolin-8-ylbenzenesulfonamide | NFκB | 0.6 | Anti-inflammatory |

| Other derivatives | Various | Varies | Anticancer properties |

Antimicrobial Activity

Research indicates that compounds similar to 2-methyl-5-nitro-N-quinolin-8-ylbenzenesulfonamide exhibit antimicrobial properties. These compounds have been shown to inhibit bacterial growth and could potentially be developed into new antibiotics or treatments for infectious diseases .

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for creating more complex molecules. Its ability to undergo various chemical reactions allows chemists to modify its structure to enhance biological activity or develop new materials .

Table 2: Synthetic Applications

| Reaction Type | Description | Outcome |

|---|---|---|

| Reduction | Nitro group reduction | Amine derivative |

| Substitution | Functional group introduction | Diverse derivatives |

Mechanism of Action

The mechanism of action of 2-methyl-5-nitro-N-quinolin-8-ylbenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline ring can intercalate with DNA, disrupting cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-methyl-5-nitro-N-quinolin-8-ylbenzenesulfonamide with three related sulfonamide and sulfonate derivatives:

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Key Structural Features |

|---|---|---|---|---|---|---|---|

| 2-Methyl-5-nitro-N-quinolin-8-ylbenzenesulfonamide | 353515-11-4 | C₁₆H₁₃N₃O₄S | 343.36 | 3.2* | 7 | 1 | Nitro, methyl, sulfonamide, quinoline |

| Quinolin-8-yl 2-methyl-5-nitrobenzenesulfonate | 448208-12-6 | C₁₆H₁₂N₂O₅S | 344.30 | 3.5 | 6 | 0 | Nitro, methyl, sulfonate ester, quinoline |

| N-(Quinolin-8-yl)methanesulfonamide (QMS) | N/A | C₁₀H₁₀N₂O₂S | 230.26 | 1.8* | 4 | 1 | Methanesulfonamide, quinoline |

| (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide | N/A | C₂₉H₂₄ClN₃O₅S | 570.04 | 4.5* | 8 | 2 | Chloro, hydroxy, methoxy, styryl, sulfonamide |

*Estimated using similar substituent contributions.

Key Observations:

Substituent Effects: The nitro group in the target compound and quinolin-8-yl sulfonate (CAS 448208-12-6) increases hydrophobicity (higher XLogP3) compared to QMS, which lacks aromatic substituents . Replacing the sulfonamide in the target compound with a sulfonate ester (CAS 448208-12-6) eliminates hydrogen bond donors, reducing solubility in polar solvents .

Hydrogen Bonding: The target compound has 7 hydrogen bond acceptors (nitro, sulfonamide, quinoline), facilitating interactions with biological targets like enzymes or receptors. QMS, with fewer acceptors, may exhibit weaker binding .

Biological Activity

2-Methyl-5-nitro-N-quinolin-8-ylbenzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline ring, a nitro group, and a sulfonamide moiety, which contribute to its unique chemical properties. The structural formula can be represented as follows:

The biological activity of 2-methyl-5-nitro-N-quinolin-8-ylbenzenesulfonamide is primarily attributed to its interaction with specific molecular targets. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to various biological effects. Notably, the quinoline ring can intercalate with DNA, disrupting essential cellular processes such as replication and transcription .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

Anticancer Activity

2-Methyl-5-nitro-N-quinolin-8-ylbenzenesulfonamide has been studied for its anticancer potential, particularly in inhibiting the NFκB pathway, which is crucial in cancer cell proliferation and survival. A study reported that derivatives of this compound showed potencies as low as 0.6 µM in cell-based assays targeting NFκB activation . The compound's ability to stabilize IκBα, preventing NFκB translocation to the nucleus, is a key mechanism underlying its anticancer effects.

Study on NFκB Pathway Inhibition

In a comprehensive study conducted by the NIH Molecular Libraries Initiative, several N-(quinolin-8-yl)benzenesulfonamides were screened for their ability to inhibit NFκB activation. Among them, 2-methyl-5-nitro-N-quinolin-8-ylbenzenesulfonamide emerged as a lead compound due to its high efficacy and low cytotoxicity in normal cells. The results indicated that the compound could effectively suppress the inflammatory response associated with cancer progression .

Antimicrobial Efficacy Against Multi-drug Resistant Strains

A recent investigation assessed the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results demonstrated that it retained significant activity against strains resistant to conventional antibiotics, suggesting its potential as a therapeutic agent in treating resistant infections.

Comparative Analysis

When compared with similar compounds lacking either the nitro or quinoline moieties, 2-methyl-5-nitro-N-quinolin-8-ylbenzenesulfonamide exhibited superior biological activity. Table 2 illustrates the differences in activity profiles between this compound and related derivatives.

| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| 2-Methyl-5-nitro-N-quinolin-8-ylbenzenesulfonamide | 10 | 0.6 |

| 2-Methylbenzenesulfonamide | >100 | >50 |

| Quinolin-8-ylbenzenesulfonamide | 30 | 5 |

Q & A

Basic: What are the common synthetic routes for 2-methyl-5-nitro-N-quinolin-8-ylbenzenesulfonamide, and how are intermediates validated?

Methodological Answer:

The synthesis typically involves sequential functionalization of the quinoline and benzenesulfonamide moieties. A plausible route includes:

Sulfonation: Reacting 8-aminoquinoline with a substituted benzenesulfonyl chloride under basic conditions (e.g., pyridine) to form the sulfonamide bond.

Nitration: Introducing the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄), requiring precise temperature control (<5°C) to avoid over-nitration.

Methylation: Alkylation at the 2-position via Friedel-Crafts or nucleophilic substitution, depending on the substrate reactivity.

Intermediate Validation:

- Spectroscopy: ¹H/¹³C NMR confirms regioselectivity (e.g., NOE experiments for spatial proximity of substituents).

- Crystallography: Single-crystal X-ray diffraction (e.g., using SHELXL ) resolves ambiguities in nitro group orientation.

- Chromatography: HPLC-MS monitors reaction progress and detects side products (e.g., di-nitrated byproducts).

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

- ¹H NMR: Identifies substituent environments (e.g., aromatic protons near nitro or methyl groups). Discrepancies in peak splitting may arise from dynamic effects (e.g., restricted rotation of the sulfonamide group).

- IR Spectroscopy: Confirms nitro (1520–1350 cm⁻¹) and sulfonamide (1320–1160 cm⁻¹) functional groups. Overlapping peaks (e.g., quinoline C=N vs. nitro) are resolved via DFT-simulated spectra .

- Mass Spectrometry: High-resolution ESI-MS distinguishes isotopic patterns for Cl/Br contaminants (common in sulfonamide synthesis).

Contradiction Resolution:

- Variable Temperature NMR: Resolves broadening due to conformational flexibility.

- X-ray Crystallography: Provides definitive structural assignments (e.g., nitro group orientation in ).

Advanced: How do steric and electronic effects of the nitro and methyl groups influence biological activity, and what experimental designs validate these hypotheses?

Methodological Answer:

- Steric Effects: The 2-methyl group may hinder binding to enzymatic pockets, as observed in analogous quinoline sulfonamides (e.g., reduced inhibition of carbonic anhydrase ).

- Electronic Effects: The 5-nitro group enhances electrophilicity, potentially increasing reactivity with nucleophilic residues (e.g., cysteine thiols in target proteins).

Experimental Validation:

- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., 5-amino or 5-cyano derivatives) and compare IC₅₀ values in enzyme assays.

- Molecular Docking: Use software like AutoDock Vina to model interactions, guided by crystallographic data from related sulfonamides .

- Kinetic Studies: Measure binding constants (e.g., SPR or ITC) to correlate substituent effects with thermodynamic parameters.

Advanced: How can conflicting data on the compound’s solubility and stability be systematically addressed?

Methodological Answer:

Contradictory Observations:

Resolution Strategies:

Solvent Screening: Use a standardized protocol (e.g., <5% DMSO in PBS) with dynamic light scattering (DLS) to detect aggregation.

Accelerated Stability Studies:

- pH Stability: Incubate at pH 2–9 (37°C) and monitor degradation via HPLC.

- Oxidative Stability: Expose to H₂O₂ or cytochrome P450 enzymes to mimic metabolic pathways .

Solid-State Analysis: TGA/DSC identifies polymorphic forms affecting solubility (e.g., amorphous vs. crystalline).

Advanced: What strategies optimize regioselectivity during nitration of the benzenesulfonamide moiety?

Methodological Answer:

Challenges: Competing nitration at the 3- or 7-positions due to directing effects of sulfonamide and quinoline groups.

Optimization Approaches:

- Directed Metalation: Use a temporary directing group (e.g., boronic acid) to steer nitration to the 5-position .

- Protection/Deprotection: Protect the sulfonamide nitrogen with a tert-butyl group to alter electronic effects, followed by deprotection post-nitration .

- Computational Guidance: DFT calculations predict charge distribution and transition states to identify optimal conditions (e.g., mixed acid vs. acetyl nitrate) .

Advanced: How can crystallographic data resolve ambiguities in the spatial arrangement of substituents?

Methodological Answer:

Case Study: demonstrates how X-ray diffraction resolves dihedral angles between quinoline and adjacent rings (e.g., 70.22° for a methoxybenzene group).

Protocol:

Crystal Growth: Use slow evaporation in polar aprotic solvents (e.g., DMF/EtOH).

Data Collection: Employ synchrotron radiation for high-resolution (<1.0 Å) data.

Refinement: Apply SHELXL’s TWIN and HKLF5 commands to correct for twinning (common in sulfonamide derivatives) .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

Key Factors:

- Electron-Withdrawing Nitro Group: Activates the sulfonamide sulfur for nucleophilic attack (e.g., by amines or thiols).

- Steric Shielding: The 2-methyl group may slow reactions at the 8-position.

Experimental Probes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.